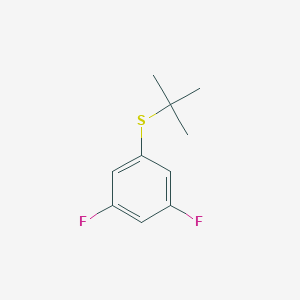

1-Tert-butylsulfanyl-3,5-difluorobenzene

Description

1-Tert-butyl-3,5-difluorobenzene (CAS: 342822-68-8) is a fluorinated aromatic compound characterized by a benzene ring substituted with a tert-butyl group at the 1-position and fluorine atoms at the 3- and 5-positions. Its molecular formula is C₁₀H₁₂F₂, and it is commonly utilized as a synthetic intermediate in organic chemistry and materials science. The tert-butyl group imparts steric bulk and electron-donating effects, while the fluorine atoms introduce electron-withdrawing properties, creating a unique electronic profile. This compound is commercially available through suppliers like LEAP CHEM CO., LTD., and is frequently employed in the synthesis of advanced materials, pharmaceuticals, and energy storage systems .

Propriétés

IUPAC Name |

1-tert-butylsulfanyl-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2S/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDKJTCFZXLWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of compound “1-Tert-butylsulfanyl-3,5-difluorobenzene” involves multiple steps, including specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

Cyclodextrin Inclusion Complex Formation: This method involves the inclusion of the compound in the non-polar cavity of cyclodextrins, enhancing its solubility and stability.

Host Inclusion Techniques: Various techniques are used to prepare host inclusion complexes, which are essential for the compound’s stability and functionality.

Industrial Production Methods: Industrial production of compound “1-Tert-butylsulfanyl-3,5-difluorobenzene” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Processing: This method allows for the controlled synthesis of the compound in large quantities.

Continuous Flow Processing: This technique is used to enhance the efficiency and consistency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Compound “1-Tert-butylsulfanyl-3,5-difluorobenzene” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols.

Applications De Recherche Scientifique

Compound “1-Tert-butylsulfanyl-3,5-difluorobenzene” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic effects and applications in drug development.

Industry: It is used in the production of various industrial products and materials

Mécanisme D'action

The mechanism of action of compound “1-Tert-butylsulfanyl-3,5-difluorobenzene” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to Receptors: The compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events.

Modulating Enzyme Activity: It can inhibit or activate specific enzymes, leading to changes in cellular processes.

Altering Gene Expression: The compound can influence the expression of certain genes, affecting cellular functions and responses

Comparaison Avec Des Composés Similaires

Substituent Effects on Electronic Properties

Key Comparison Compounds :

Li₂-DF-PDFSA (dilithium (2,5-fluoro-1,4-phenylene)bis((trifluoromethylsulfonyl)amide))

1-Bromo-3,5-difluorobenzene

1,4-Dibromo-2,5-difluorobenzene (CAS: 327-51-5)

Li₂-DF-PDCA (dilithium (1,4-dicyanamido-2,5-difluorobenzene))

Analysis :

- Electronic Modulation: The tert-butyl group in 1-Tert-butyl-3,5-difluorobenzene provides steric hindrance and electron donation, contrasting with strong electron-withdrawing groups (EWGs) like trifluoromethylsulfonylamide (-CF₃SO₂N⁻Li⁺) in Li₂-DF-PDFSA or cyanamide (-NCN⁻Li⁺) in Li₂-DF-PDCA.

- Reactivity : Bromine-substituted analogs (e.g., 1-Bromo-3,5-difluorobenzene) are reactive in Suzuki-Miyaura cross-coupling reactions due to the Br atom’s leaving-group capability, whereas the tert-butyl group in 1-Tert-butyl-3,5-difluorobenzene is inert under such conditions .

Steric and Solubility Considerations

- Steric Effects : The tert-butyl group in 1-Tert-butyl-3,5-difluorobenzene introduces significant steric bulk, which can hinder molecular packing in solid-state applications. In contrast, planar EWGs (e.g., -CF₃SO₂N⁻Li⁺) in Li₂-DF-PDFSA allow for tighter crystallographic arrangements, enhancing ionic conductivity in batteries .

- Solubility: Fluorine atoms improve solubility in polar solvents, but the tert-butyl group further enhances solubility in nonpolar media, making 1-Tert-butyl-3,5-difluorobenzene versatile in diverse reaction environments .

Q & A

Synthesis and Reaction Design

Basic: Q. Q1. What are the common synthetic routes for 1-Tert-butyl-3,5-difluorobenzene? A1. The compound is typically synthesized via electrophilic aromatic substitution (EAS) or nucleophilic substitution . For EAS, fluorination of a pre-functionalized benzene ring (e.g., tert-butylbenzene) using fluorinating agents like HF or Selectfluor® is common. Alternatively, tert-butyl groups can be introduced via Friedel-Crafts alkylation, though steric hindrance may require optimized conditions (e.g., AlCl₃ catalysis at low temperatures) .

Advanced: Q. Q2. How can regioselectivity challenges be addressed during substitution reactions involving this compound? A2. Regioselectivity is influenced by the electron-withdrawing fluorine atoms and steric bulk of the tert-butyl group. Computational modeling (DFT) predicts preferential substitution at the para position relative to fluorine due to reduced steric hindrance and electronic activation. Experimental validation via kinetic studies (e.g., competitive reactions with nitrating agents) confirms these predictions .

Physicochemical Properties

Basic: Q. Q3. What key properties influence the reactivity of 1-Tert-butyl-3,5-difluorobenzene? A3. The compound exhibits:

- Low polarity (logP ~3.2), enhancing solubility in organic solvents.

- Electron-deficient aromatic ring due to fluorine’s -I effect, favoring nucleophilic substitution.

- Steric shielding from the tert-butyl group, reducing reactivity at the ortho position .

Advanced: Q. Q4. How do substituent electronic effects impact reaction mechanisms? A4. Fluorine’s strong electron-withdrawing effect stabilizes transition states in nucleophilic aromatic substitution (SNAr), enabling reactions with amines or alkoxides. The tert-butyl group’s inductive (+I) effect slightly counterbalances fluorine’s -I effect, creating a nuanced electronic landscape best analyzed via Hammett plots or in situ IR spectroscopy .

Research Applications

Basic: Q. Q5. What are the primary applications of this compound in organic chemistry? A5. It serves as:

- A building block for synthesizing fluorinated polymers with enhanced thermal stability.

- A pharmaceutical intermediate for introducing fluorine into bioactive molecules (e.g., kinase inhibitors) .

Advanced: Q. Q6. How is it utilized in designing fluorinated drug candidates? A6. The tert-butyl group enhances metabolic stability, while fluorine improves binding affinity to hydrophobic protein pockets. For example, coupling the compound with pyridine moieties via Suzuki-Miyaura cross-coupling yields candidates with improved CNS permeability, validated via in vitro blood-brain barrier models .

Analytical Characterization

Basic: Q. Q7. What analytical techniques are recommended for characterization? A7. Key methods include:

- ¹⁹F NMR : To confirm fluorine substitution patterns (δ ~-110 to -120 ppm for aromatic F).

- GC-MS : For purity assessment (retention time ~8.2 min on DB-5 columns).

- X-ray crystallography : To resolve steric effects of the tert-butyl group .

Advanced: Q. Q8. How do NMR chemical shifts correlate with electronic environments? A8. ¹H NMR shows upfield shifts for protons meta to fluorine (δ ~6.8 ppm) due to fluorine’s deshielding effect. Coupling constants (³JHF ~12 Hz) confirm para-diastereotopicity. Density functional theory (DFT) calculations align with experimental data to map electron density distributions .

Data Contradictions and Validation

Basic: Q. Q9. How should researchers resolve discrepancies in reported reaction yields? A9. Variations in yields often stem from differences in fluorination agents (e.g., HF vs. DAST) or reaction temperatures. Reproducibility requires strict control of moisture (via Schlenk techniques) and validation via independent methods (e.g., HPLC vs. GC for purity) .

Advanced: Q. Q10. What strategies validate conflicting stability data under acidic conditions? A10. Conflicting reports on acid stability (e.g., HCl vs. H₂SO₄) are resolved via accelerated stability studies (40°C/75% RH) with LC-MS monitoring. The tert-butyl group’s resistance to protonation in weak acids (pH >2) is confirmed via pH-rate profiling .

Mechanistic and Computational Studies

Advanced: Q. Q11. How can computational modeling predict reaction outcomes? A11. Molecular dynamics simulations (e.g., Gaussian 16) model transition states for SNAr reactions, predicting activation energies (ΔG‡) within ±2 kcal/mol of experimental values. Solvent effects (e.g., DMF vs. THF) are incorporated via COSMO-RS .

Safety and Handling

Basic: Q. Q12. What safety precautions are essential for handling this compound? A12. Key precautions:

- Use flammable storage cabinets (GHS Category 3).

- Avoid inhalation (P260) and skin contact (H315/H317).

- Store under inert gas (N₂/Ar) to prevent oxidation .

Advanced: Q. Q13. How are thermal decomposition products identified? A13. Thermogravimetric analysis (TGA) coupled with FT-IR detects decomposition products (e.g., HF gas above 200°C). Mitigation involves quenching with CaCO₃ scrubbers and real-time monitoring via PID detectors .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.